N-(5-chloro-2-methoxyphenyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-26-15-5-3-12(20)9-13(15)22-19(25)18(24)21-10-14(23)11-2-4-16-17(8-11)28-7-6-27-16/h2-5,8-9,14,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGLQUKOJVHCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Intermediate: The initial step could involve the synthesis of an intermediate compound, such as 5-chloro-2-methoxyaniline, through a chlorination reaction followed by methoxylation.
Coupling Reaction: The intermediate is then coupled with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation: The final step involves the amidation reaction to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Pharmacological Features
Key Observations:
Substituent Effects on Activity: The target compound’s 5-chloro-2-methoxyphenyl group differs from the phenylsulfonyl and halogenated phenyl groups in 7k and 7i. Compounds with electron-withdrawing groups (e.g., 7k’s 4-Cl-phenyl) exhibit stronger α-glucosidase inhibition than unsubstituted analogs, suggesting that substituent polarity and steric effects modulate activity .
Role of the 1,4-Benzodioxin Core :
- The 1,4-benzodioxin moiety is a common feature in compounds with anti-diabetic and enzyme-inhibitory activities. Its planar structure and oxygen atoms may facilitate π-π stacking and hydrogen bonding with enzyme active sites .
Ethanediamide vs. Acetamide Linkers: The target compound’s ethanediamide (N-C(=O)-C(=O)-N) bridge contrasts with the acetamide (N-C(=O)-C) linkers in compounds like 7a-l.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 5-chloro-2-methoxyphenyl group may confer higher logP compared to 7k (chlorophenyl) or BG15695 (thiophene), influencing membrane permeability .
- Solubility : The hydroxyethyl group in the target compound could enhance aqueous solubility relative to purely aromatic analogs like EN300-265813 .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C23H21ClN2O6S
- Molecular Weight: 488.94 g/mol
- CAS Number: 722462-05-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Preliminary studies indicate that it may act as an inhibitor of certain metalloproteases and other enzymes involved in cellular signaling pathways.
Enzyme Inhibition
The compound's structure allows it to bind to the active sites of target enzymes, thereby preventing substrate access and inhibiting catalytic activity. This mechanism is critical in conditions where enzyme overactivity contributes to disease progression.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These results suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
In Vivo Studies
In animal models, the compound has shown promise in reducing tumor growth and improving survival rates when combined with standard chemotherapy agents. Notably, studies have demonstrated enhanced efficacy when administered in conjunction with drugs targeting similar pathways.
Case Study: Combination Therapy
A study involving mice with induced tumors treated with both this compound and doxorubicin resulted in a significant reduction in tumor size compared to controls receiving doxorubicin alone.
Safety and Toxicology
Toxicological assessments have indicated a favorable safety profile for the compound at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
